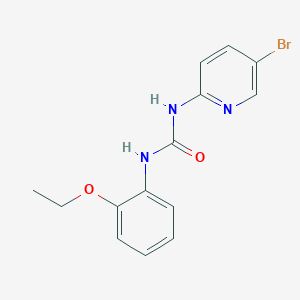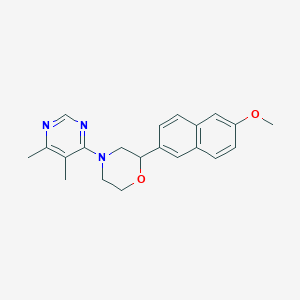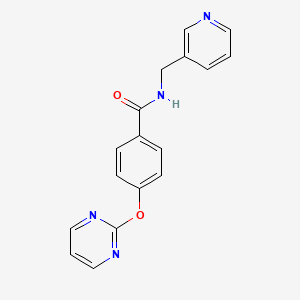
2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide, also known as BPCA, is a chemical compound that has been extensively studied for its potential therapeutic properties. BPCA is a piperazine derivative that has been shown to have a variety of biological activities, including antipsychotic, antidepressant, and analgesic effects. The purpose of
Mecanismo De Acción
The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to bind to several receptors, including dopamine D2, serotonin 5-HT1A, and adrenergic α2 receptors. By binding to these receptors, this compound can modulate the release of neurotransmitters and affect their activity in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been shown to have anti-inflammatory properties. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animals.
Direcciones Futuras
There are several potential future directions for the study of 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another potential direction is the investigation of this compound's effects on other neurotransmitter systems, such as the glutamate system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide involves the reaction of 4-chloro-2-methylbenzoic acid with benzylamine, followed by the addition of piperazine and acetic anhydride. The resulting product is then purified by recrystallization. The synthesis of this compound has been well-established in the literature, and several variations of the method have been reported.
Aplicaciones Científicas De Investigación
2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of this compound is in the treatment of schizophrenia. Studies have shown that this compound has antipsychotic effects in animal models, and it has been suggested that it may be a useful alternative to current antipsychotic medications.
In addition to its antipsychotic effects, this compound has also been shown to have antidepressant and analgesic properties. Studies have demonstrated that this compound can increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and pain perception.
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-16-13-18(21)7-8-19(16)22-20(25)15-24-11-9-23(10-12-24)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZNKNLCHCOGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322387.png)

![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-furoate](/img/structure/B5322390.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322395.png)

![3-ethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5322414.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5322427.png)

![4-chloro-N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5322436.png)
![1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5322447.png)
![2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5322460.png)
![ethyl 4-{[(3-isoxazolylamino)carbonyl]amino}benzoate](/img/structure/B5322471.png)

![2-(4-fluorophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322485.png)